5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde

Overview

Description

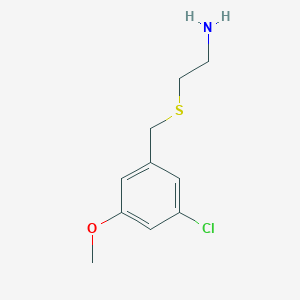

“5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde” is a chemical compound with the CAS Number 1311291-26-5 . It has a molecular formula of C11H19NO2SSi and a molecular weight of 257.42 .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, a carbaldehyde group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures can act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 322.0±34.0 °C and a predicted density of 1.066±0.06 g/cm3 . Its pKa is predicted to be 0.09±0.10 .Scientific Research Applications

Synthesis of Complex Organic Compounds : This compound is used in the synthesis of complex organic molecules. For example, Gimazetdinov et al. (2020) demonstrated its use in the oxidation of an allylsilane derived from γ-formyl-substituted cyclopentene, showing its potential in complex organic transformations (Gimazetdinov, Al’mukhametov, & Miftakhov, 2020).

Detection of Chemical Warfare Agents : Lee et al. (2012) used a derivative of this compound for the detection of chemical warfare nerve agents. This highlights its role in developing sensitive detection methods for hazardous substances (Lee, Lee, & Byun, 2012).

Creation of Pyrazolo[4,3-c]pyridines : Vilkauskaitė et al. (2011) utilized a derivative of this compound in the synthesis of pyrazolo[4,3-c]pyridines, which are valuable in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).

Synthesis of L-(-)-rhodinose : Dondoni et al. (1989) employed it in the synthesis of L-(-)-rhodinose, a sugar derivative, illustrating its utility in carbohydrate chemistry (Dondoni, Fantin, Fogagnolo, & Pedrini, 1989).

Thiazole-Substituted Compound Synthesis : L'abbé and Frederix (1990) demonstrated the synthesis of thiazole-substituted compounds using a similar chemical, highlighting its use in heterocyclic chemistry (L'abbé & Frederix, 1990).

Chemical Synthesis in Material Chemistry : Athmani et al. (1992) used a derivative in the synthesis of materials like thieno[2,3-d]thiazole and isoxazolo[3,4-d]thiazole, showing its application in material chemistry (Athmani, Farhat, & Iddon, 1992).

Development of Propargylic Epoxides : Kanger et al. (1993) described the synthesis of a new propargylic epoxide using a derivative, indicating its use in creating novel organic structures (Kanger, Liiv, Pehk, & Lopp, 1993).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been used in synthetic glycobiology .

Mode of Action

The compound can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may interact with its targets through a mechanism involving the transfer of an aldol group, which could result in changes to the target molecules.

Biochemical Pathways

Given its role in the production of erythrose, it may be involved in carbohydrate metabolism pathways .

Pharmacokinetics

The compound’s molecular weight of 25742 suggests that it may have reasonable bioavailability, as molecules under 500 Daltons typically have good membrane permeability.

Result of Action

Its role in the stereocontrolled production of erythrose suggests that it may influence the synthesis of this sugar molecule .

properties

IUPAC Name |

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPIYEXLEOWNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)

![1-[(4-chlorophenyl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407681.png)

![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)